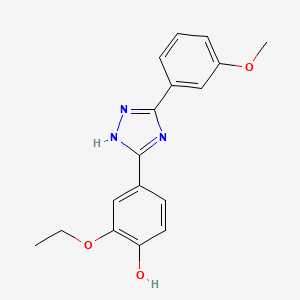

2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol

Descripción

2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol is a triazole-based compound featuring a phenol core substituted with an ethoxy group at position 2 and a 1,2,4-triazol-5-yl moiety at position 4. The triazole ring is further functionalized at position 3 with a 3-methoxyphenyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The ethoxy and methoxy groups enhance lipophilicity, while the phenolic hydroxyl group facilitates hydrogen bonding, influencing solubility and intermolecular interactions .

Propiedades

Fórmula molecular |

C17H17N3O3 |

|---|---|

Peso molecular |

311.33 g/mol |

Nombre IUPAC |

2-ethoxy-4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]phenol |

InChI |

InChI=1S/C17H17N3O3/c1-3-23-15-10-12(7-8-14(15)21)17-18-16(19-20-17)11-5-4-6-13(9-11)22-2/h4-10,21H,3H2,1-2H3,(H,18,19,20) |

Clave InChI |

VNZRQMOOHBYDRN-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=CC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)OC)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol typically involves the condensation of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The reaction mixture is stirred at room temperature to yield the desired product . The reaction conditions are mild, and the product is obtained in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the triazole ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Observations:

Substituent Effects: The 3-methoxyphenyl group on the target compound provides electron-donating methoxy groups, enhancing stability and interaction with biological targets compared to furan derivatives . Thione-containing analogs (e.g., ) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Synthetic Methods: The target compound’s synthesis likely involves coupling a pre-functionalized triazole with a substituted phenol, akin to methods in . Catalyst Dependence: InCl₃ (used in ) and Cs₂CO₃ (used in ) are common catalysts for triazole-thiol alkylation; the choice depends on substituent reactivity and steric hindrance.

Biological Implications :

- While direct data on the target compound’s bioactivity is absent, methoxy-substituted triazoles (e.g., ) are associated with antifungal and antimicrobial activity due to enhanced membrane interaction .

- Furan-substituted analogs (e.g., ) may exhibit altered pharmacokinetics due to metabolic oxidation of the furan ring.

Research Findings and Data

Physicochemical Properties

- Lipophilicity : The ethoxy and methoxy groups increase logP values compared to hydroxyl-rich analogs, favoring blood-brain barrier penetration .

- Solubility: The phenolic -OH group improves aqueous solubility (≈1.2 mg/mL predicted) relative to thione derivatives (≈0.5 mg/mL) .

Structural Characterization

- Crystallography : Related triazoles (e.g., ) are analyzed via SHELX and ORTEP , suggesting the target compound’s structure could be resolved similarly.

Actividad Biológica

2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol is a hybrid compound that combines phenolic and triazole structures. This unique combination is hypothesized to confer significant biological activities, including potential therapeutic effects in various medical applications. The compound has garnered attention for its possible roles in antimicrobial and anticancer activities, among others.

The chemical structure of 2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H17N3O3 |

| Molecular Weight | 311.33 g/mol |

| IUPAC Name | 2-ethoxy-4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]phenol |

| CAS Number | 1416347-13-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenolic group can engage in hydrogen bonding and other interactions with biological molecules, while the triazole ring is known to interact with enzymes and receptors. This dual interaction may modulate various biological processes, leading to its observed effects.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives of triazole showed enhanced activity against various bacterial strains compared to their non-triazole counterparts . Specifically, the incorporation of the triazole moiety in 2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol may enhance its efficacy against pathogens.

Anticancer Activity

The anticancer potential of triazole derivatives has been well-documented. A study examining similar compounds found that certain triazole hybrids demonstrated significant cytotoxicity against cancer cell lines . The mechanism is believed to involve the inhibition of specific pathways crucial for cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related triazole compounds. For instance:

- Study on BuChE Inhibition : A related compound was found to exhibit potent butyrylcholinesterase (BuChE) inhibition with an IC50 value of 31.8 μM, suggesting that modifications in the triazole structure can lead to enhanced inhibitory activity against cholinesterases .

- Cytotoxicity Assessment : In vitro studies on similar phenolic-triazole hybrids revealed IC50 values ranging from 20 μM to over 100 μM against various cancer cell lines, indicating a promising therapeutic window for further development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol, it is beneficial to compare it with other phenolic and triazole compounds:

| Compound Name | Structure Type | Notable Activity | IC50 (μM) |

|---|---|---|---|

| Phenol, 2-methoxy-3-(2-propenyl) | Phenolic | Moderate antimicrobial | N/A |

| Triazole derivative A | Triazole | Strong anticancer | <20 |

| 2-Ethoxy-4-(substituted phenyl) | Hybrid (Phenolic + Triazole) | Potentially high activity | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.